molecular formula C24H24N2O5 B2433194 (1-benzofuran-5-yl)methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 2137867-49-1

(1-benzofuran-5-yl)methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2433194
CAS No.: 2137867-49-1
M. Wt: 420.465
InChI Key: AKTJBBGHNVTGKV-UHFFFAOYSA-N
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Description

(1-benzofuran-5-yl)methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
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Scientific Research Applications

Applications in Optoelectronic Materials

Quinazolines and pyrimidines, including structures similar to 1-Benzofuran-5-ylmethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate, are known for their broad spectrum of biological activities. They have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. Such materials include organic light-emitting diodes (OLEDs), colorimetric pH sensors, and potential structures for nonlinear optical materials. Pyrimidine derivatives, in particular, are considered for applications such as dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Understanding Tautomerism in Nucleic Acid Bases

The compound's relevance extends to understanding the tautomerism of nucleic acid bases, which is crucial in understanding molecular interactions and their influence on tautomeric equilibria. This understanding is pivotal for exploring the biological significance of nucleic acid bases and their analogs, including pyrimidine derivatives. The research highlights the potential biological significance of these findings, as they may contribute to spontaneous mutations, offering insights into the structural and interaction dynamics of nucleic acid bases and their analogs (Person et al., 1989).

Synthesis and Characterization of Pyrimidine Derivatives

The synthesis and characterization of substituted 1,2,3,4-tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity. This underlines the compound's utility in medicinal chemistry, offering a pathway to explore novel therapeutic agents with minimized adverse effects. The methodology for synthesizing these derivatives and their potential pharmacological implications emphasize the compound's versatility in drug development (Gondkar et al., 2013).

Properties

IUPAC Name

1-benzofuran-5-ylmethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-3-11-29-19-7-5-17(6-8-19)22-21(15(2)25-24(28)26-22)23(27)31-14-16-4-9-20-18(13-16)10-12-30-20/h4-10,12-13,22H,3,11,14H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTJBBGHNVTGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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